molecular formula C16H23BO3 B6616125 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1443377-33-0

2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6616125
M. Wt: 274.2 g/mol
InChI Key: FNYXAYAMJASCMM-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

A solution of PdCl2(dppf)-CH2Cl2 adduct (1.391 g, 1.703 mmol), cyclopropylboronic acid (4.39 g, 51.1 mmol), 1-bromo-4-iodo-2-methoxybenzene (10.66 g, 34.1 mmol), and potassium carbonate (18.83 g, 136 mmol) in 100 mL dioxane/50 mL water was heated to 120° C. for 8 hours. LC/MS showed mostly product, so the reaction mixture was diluted with heptane and was washed with saturated NaHCO3 solution. The organics were dried over MgSO4 and concentrated. The crude residue was taken up in 100 mL dioxane, was treated with Pd2(dba)3 (0.399 g, 1.703 mmol), dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine (4.06 g, 8.52 mmol), bis(pinacolato)diboron (12.98 g, 51.1 mmol), and potassium phosphate (28.9 g, 136 mmol) and was heated to 120° C. overnight. LC/MS showed product, so the reaction mixture was diluted with heptane then filtered through a plug of diatomaceous earth. The filtrate was concentrated then purified directly by silica gel column chromatography (0-25% EtOAc/heptane) yielding 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.68 g, 9.78 mmol, 28.7% yield). m/z (ESI) 297.3 (M+Na)+
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step One
Quantity
18.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.391 g
Type
catalyst
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
12.98 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
0.399 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.Br[C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][C:9]=1[O:15][CH3:16].C(=O)([O-])[O-].[K+].[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.B1([B:66]2[O:70][C:69]([CH3:72])([CH3:71])[C:68]([CH3:74])([CH3:73])[O:67]2)OC(C)(C)C(C)(C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.CCCCCCC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:1]1([C:11]2[CH:12]=[CH:13][C:8]([B:66]3[O:67][C:68]([CH3:73])([CH3:74])[C:69]([CH3:71])([CH3:72])[O:70]3)=[C:9]([O:15][CH3:16])[CH:10]=2)[CH2:3][CH2:2]1 |f:2.3.4,7.8.9.10,13.14.15.16.17,18.19.20.21.22|

Inputs

Step One
Name
Quantity
4.39 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
10.66 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)I)OC
Name
Quantity
18.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.391 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
12.98 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium phosphate
Quantity
28.9 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.399 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
then filtered through a plug of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
then purified directly by silica gel column chromatography (0-25% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.78 mmol
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 28.7%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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